molecular formula C28H40O5 B3026389 Sartorypyrone A

Sartorypyrone A

Cat. No.: B3026389
M. Wt: 456.6 g/mol
InChI Key: VDURTFXVMLMCFA-GISJPLNESA-N
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Description

Sartorypyrone A is a meroditerpenoid secondary metabolite produced by fungal species within the Neosartorya (syn. Aspergillus fischeri) genus. Structurally, it consists of a 4-hydroxy-2-pyrone core fused to a bicyclic diterpenoid moiety, with an acetyl group at the C-20 position (Figure 1). Its molecular formula is C28H40O5 (molecular weight: 456.61 g/mol), and it is biosynthesized via a hybrid polyketide-terpenoid pathway involving polyketide synthase (PKS) and geranylgeranyl diphosphate (GGPP) precursors . This compound exhibits diverse biological activities, including antimicrobial, anticancer, and NADH-fumarate reductase (NFRD) inhibitory properties .

Chemical Reactions Analysis

Sartorypyrone A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Antimicrobial Activity

Sartorypyrone A exhibits significant antimicrobial properties against various bacterial strains. Research indicates that it shows strong inhibitory effects against Bacillus subtilis, with a minimum inhibitory concentration (MIC) that highlights its potential as an antibacterial agent . In addition, studies have demonstrated its activity against other pathogens, including Staphylococcus aureus and Escherichia coli, underscoring its broad-spectrum antimicrobial capabilities .

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMIC (μg/mL)
Bacillus subtilis17.0
Staphylococcus aureus102.86
Escherichia coliNot specified

Anticancer Properties

This compound has shown promising results in cancer research. It has been reported to inhibit the growth of several cancer cell lines, including MCF-7 (breast cancer) and NCI-H460 (lung cancer) cells . The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development in cancer therapeutics.

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (μM)
MCF-7Not specified
NCI-H460Not specified

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound. It has been identified as a secondary metabolite with protective effects against neuronal damage, suggesting possible applications in treating neurodegenerative diseases . The compound's ability to mitigate oxidative stress and inflammation in neuronal cells positions it as a valuable candidate for further investigation in neuropharmacology.

Biosynthetic Pathways

The biosynthetic pathway of this compound has been elucidated through heterologous expression systems in fungi such as Aspergillus nidulans. Researchers have successfully expressed the biosynthetic gene clusters responsible for sartorypyrone production, enabling the identification of various related compounds . This discovery opens avenues for synthetic biology applications, where engineered strains could produce this compound and its analogs on a larger scale.

Table 3: Biosynthetic Gene Clusters Related to this compound

Gene ClusterFunction
spyAPolyketide synthase
spyBUnknown function
spyCRelated to secondary metabolite production

Case Studies and Research Insights

Several case studies have documented the efficacy and applications of this compound:

  • Antimicrobial Study : In a study published in 2024, researchers isolated this compound from marine-derived fungi and tested its antimicrobial activity against clinical isolates of Staphylococcus aureus and E. coli, demonstrating significant inhibition at low concentrations .
  • Cancer Research : Another study focused on the anticancer properties of this compound, revealing its ability to induce apoptosis in MCF-7 cells through mitochondrial pathways .
  • Neuroprotection : Research examining the neuroprotective effects found that this compound could reduce oxidative stress markers in neuronal cell cultures, suggesting potential therapeutic applications for neurodegenerative diseases .

Comparison with Similar Compounds

Sartorypyrone A belongs to a family of structurally related meroditerpenoids, including sartorypyrone B, D, E, aszonapyrone A, and verticipyrone. Below is a detailed comparison of their structural features, bioactivities, and biosynthetic origins.

Structural Comparisons

Compound Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Source Organism
This compound 4-hydroxy-2-pyrone + bicyclic diterpene C-20 acetyl group C28H40O5 456.61 Neosartorya fischeri
Sartorypyrone B Modified bicyclic diterpene 2β-acetoxy group C30H42O7 514.65 Neosartorya tsunodae
Sartorypyrone D 4-hydroxy-2-pyrone + monocyclic diterpene C-20 hydroxyl (non-acetylated) C26H38O4 414.58 N. fischeri
Aszonapyrone A 4-hydroxy-2-pyrone + bicyclic diterpene C-14 epimer of this compound C28H40O5 456.61 Neosartorya spinosa
Verticipyrone Linear pyranone + diterpene No bicyclic structure C22H30O4 358.47 Verticillium sp.

Key Structural Insights :

  • Acetylation Status : this compound and aszonapyrone A are acetylated at C-20, whereas sartorypyrone D lacks this modification, resulting in a 42 Da lower molecular weight .
  • Diterpene Cyclization: Sartorypyrone D contains a monocyclic diterpene, while A and B feature bicyclic systems. This difference arises from variations in terpene cyclase activity during biosynthesis .
  • Epimerization : Aszonapyrone A is a C-14 epimer of this compound, altering its three-dimensional conformation and bioactivity .

Key Bioactivity Insights :

  • Acetylation Enhances Potency: Acetylated derivatives (this compound, aszonapyrone A) exhibit stronger NFRD inhibition (IC50: 0.5–0.8 μM) compared to non-acetylated sartorypyrone D (IC50: 1.7 μM), suggesting the acetyl group enhances target binding .
  • Antibiofilm Synergy : this compound and aszonapyrone A disrupt biofilm formation in Staphylococcus aureus at sub-inhibitory concentrations (½ MIC), whereas sartorypyrone D shows negligible effects .

Biological Activity

Sartorypyrone A is a meroditerpene metabolite derived from the fungal species Neosartorya fischeri. This compound has garnered attention due to its notable biological activities, particularly its antibacterial and potential anticancer properties. This article will explore the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and its implications in therapeutic applications.

Antibacterial Activity

This compound has demonstrated significant antibacterial properties against various bacterial strains. In studies evaluating its effectiveness, this compound was tested against several reference strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. The findings are summarized in Table 1 below.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL Minimum Bactericidal Concentration (MBC) µg/mL
Staphylococcus aureus32Not Determined
Bacillus subtilis64Not Determined
Escherichia coliNot ActiveNot Applicable
Pseudomonas aeruginosaNot ActiveNot Applicable

This compound exhibited significant antibacterial activity against Gram-positive bacteria, particularly multidrug-resistant strains. However, it was ineffective against Gram-negative bacteria like E. coli and P. aeruginosa, indicating a selective antibacterial profile .

Synergistic Effects with Antibiotics

Further investigations revealed that this compound could enhance the efficacy of certain antibiotics when used in combination. This synergistic effect was particularly noted against multidrug-resistant strains of S. aureus, suggesting potential for use in combination therapies to overcome antibiotic resistance .

Antibiofilm Activity

Biofilm formation is a critical factor in the pathogenicity of many bacterial infections. This compound was evaluated for its ability to inhibit biofilm formation. The results indicated that at concentrations equal to or greater than the MIC, this compound effectively prevented biofilm development in both reference strains and multidrug-resistant isolates of S. aureus. However, sub-inhibitory concentrations paradoxically increased biofilm production, highlighting the complexity of its biological interactions .

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promising anticancer activity. It has been reported to inhibit the growth of various cancer cell lines, including MCF-7 breast cancer cells and NCI-H460 lung cancer cells. The mechanism underlying this activity involves the induction of apoptosis in cancer cells, which can be attributed to alterations in mitochondrial function and disruption of cellular homeostasis .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may inhibit key metabolic pathways within bacterial cells and cancer cells alike. For instance, it has been identified as a potent inhibitor of NADH-fumarate reductase (NFRD), an enzyme crucial for energy metabolism in both fungi and certain bacteria .

Q & A

Basic Research Questions

Q. What are the primary natural sources of Sartorypyrone A, and what methodologies are employed for its isolation?

this compound is a secondary metabolite isolated from the marine-derived fungal species Neosartorya fischeri (syn. Aspergillus fischeri). Large-scale cultivation of fungal strains (e.g., KUFC-6344 and FO-5897) followed by extraction with organic solvents (e.g., ethyl acetate) is typically used. Subsequent purification involves flash chromatography and semi-preparative HPLC, with structural confirmation via NMR spectroscopy and mass spectrometry (MS) .

Q. What preliminary biological activities have been reported for this compound?

While direct bioactivity data for this compound are limited in the provided evidence, structurally related analogs like Sartorypyrone B exhibit growth inhibition against cancer cell lines (e.g., MCF-7, NCI-H460, A375-C5) with GI50 values ranging from 17.8–25.0 μM. These findings suggest potential antiproliferative properties, though rigorous dose-response assays and mechanistic studies are required to validate activity for this compound .

Advanced Research Questions

Q. How can researchers elucidate the stereochemical configuration of this compound using advanced spectroscopic techniques?

The relative stereochemistry of sartorypyrones is determined through a combination of 1D/2D NMR (e.g., COSY, HSQC, HMBC) and MicroED (Microcrystal Electron Diffraction). For example, MicroED analysis confirmed the relative configuration of sartorypyrone F by resolving crystal structures at atomic resolution, while HMBC correlations identified key carbon-proton interactions in related compounds . For unstable intermediates (e.g., epoxygeranylgeranyl-triacetate lactone), rapid NMR data acquisition in deuterated solvents like CD3OD is critical to avoid degradation artifacts .

Q. What experimental strategies are employed to investigate the biosynthetic pathway of this compound in fungal species?

Gene knockout and heterologous expression studies are pivotal. For instance, deleting the spyD gene (a terpene cyclase) in Aspergillus fischeri led to the accumulation of uncyclized intermediates like sartorypyrone E and epoxygeranylgeranyl-triacetate lactone. Refactored gene clusters in Aspergillus oryzae enable pathway reconstitution, while LC-MS in extracted ion chromatogram (EIC) mode tracks metabolite production in overexpression strains .

Q. How can researchers optimize the yield of this compound during fungal fermentation?

Yield optimization involves strain engineering (e.g., overexpressing global regulators like laeA or llmG to upregulate biosynthetic gene clusters) and culture condition modulation (e.g., varying carbon sources or oxygenation). Metabolite detection via high-resolution MS and comparative analysis of wild-type vs. engineered strains (e.g., LO11839) can identify yield improvements .

Q. What analytical challenges arise in differentiating this compound from its structural analogs, and how are they resolved?

Structural differentiation requires tandem MS/MS fragmentation patterns and NMR-based comparative analysis. For example, sartorypyrone D and A share core scaffolds but differ in oxidation states, which are discernible via 13C NMR chemical shifts and UV-Vis spectral profiles. TLC co-elution with authenticated standards further confirms identity .

Q. How should researchers design cytotoxicity assays to evaluate this compound’s anticancer potential?

Standardized protocols include:

  • Cell line selection : Use panels reflecting diverse cancer types (e.g., breast, lung, melanoma).
  • Dose-response curves : Calculate GI50/IC50 values using assays like MTT or resazurin.
  • Controls : Include positive controls (e.g., doxorubicin) and solvent controls to exclude artifacts.
  • Mechanistic follow-up : Combine with apoptosis assays (Annexin V) or cell cycle analysis .

Q. Methodological Best Practices

  • Data reproducibility : Maintain raw spectral data (NMR, MS) in accessible repositories and report solvent systems, instrument parameters, and strain accession numbers .
  • Contradiction analysis : Cross-validate bioactivity results using orthogonal assays (e.g., genomic CRISPR screens vs. phenotypic assays) to address discrepancies in potency or selectivity .

Properties

IUPAC Name

[(1S,3R)-3-[(3E,7E)-9-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-3,7-dimethylnona-3,7-dienyl]-2,2-dimethyl-4-methylidenecyclohexyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40O5/c1-18(11-14-23-25(30)17-21(4)32-27(23)31)9-8-10-19(2)12-15-24-20(3)13-16-26(28(24,6)7)33-22(5)29/h10-11,17,24,26,30H,3,8-9,12-16H2,1-2,4-7H3/b18-11+,19-10+/t24-,26+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDURTFXVMLMCFA-GISJPLNESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)CC=C(C)CCC=C(C)CCC2C(=C)CCC(C2(C)C)OC(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)O1)C/C=C(\C)/CC/C=C(\C)/CC[C@@H]2C(=C)CC[C@@H](C2(C)C)OC(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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